1,2-Propanediol, 3-(2-naphthyloxy)-

Overview

Description

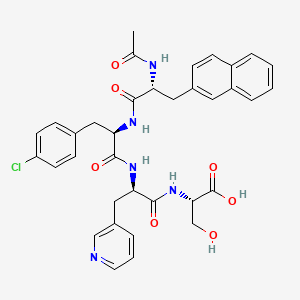

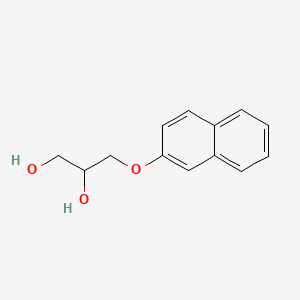

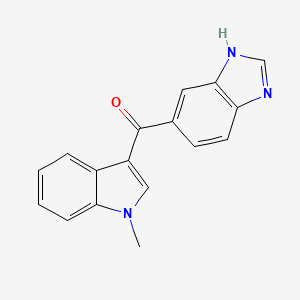

“1,2-Propanediol, 3-(2-naphthyloxy)-” is a chemical compound with the molecular formula C13H14O3 . It is primarily used as a solvent in various industries, including pharmaceuticals, cosmetics, and coatings . It can also be used as a substrate in the synthesis of cyclic phosphates for use in flame retardants .

Synthesis Analysis

The synthesis of “1,2-Propanediol, 3-(2-naphthyloxy)-” involves several steps. The compound is synthesized from 3- (naphthalen-1-yloxy)propane-1,2-diol . The process involves controlling the reaction temperature and pressure, and adding a sodium hydroxide solution dropwise . The dropping time for the aqueous sodium hydroxide solution is controlled to ensure the desired product is obtained .Molecular Structure Analysis

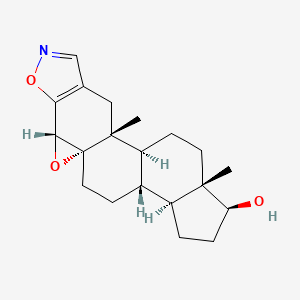

The molecular structure of “1,2-Propanediol, 3-(2-naphthyloxy)-” is characterized by the presence of two alcohol groups, classifying it as a diol . The compound has a molecular weight of 218.249 Da and a monoisotopic mass of 218.094299 Da .Physical And Chemical Properties Analysis

“1,2-Propanediol, 3-(2-naphthyloxy)-” is a compound with a density of 1.2±0.1 g/cm3, a boiling point of 437.7±25.0 °C at 760 mmHg, and a flash point of 218.5±23.2 °C . It has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 176.0±3.0 cm3 .Scientific Research Applications

Synthesis of Chiral Drugs

1,2-Propanediol, 3-(2-naphthyloxy)-, serves as a crucial intermediate in synthesizing chiral drugs like propranolol. Asymmetric dihydroxylation of related compounds allows for the production of enantiomerically enriched propranolol hydrochloride, a widely used beta-blocker (Jiang Ru, 2008).

Chemical Synthesis and Isotope Labeling

The compound is also significant in the synthesis of isotope-labeled analogs of propranolol for research purposes. These labeled compounds aid in understanding the drug's metabolism and pharmacokinetics (R. B. Walker & W. L. Nelson, 1978).

Industrial Chemical Production

In industrial chemistry, 1,2-Propanediol, 3-(2-naphthyloxy)-, plays a role in the production of chemicals like 1,3-propanediol, used in making polymers like poly (propylene terephthalate). This involves processes like reactive extraction in dilute fermentation broth for effective separation (Liu Dehua, 2001).

Investigation of Physical and Chemical Properties

This compound is studied for its phase behavior and crystal structure, providing insights into its stability and reactivity, which are crucial for its applications in drug synthesis (A. A. Bredikhin et al., 2013).

Electrocatalytic Applications

The electrooxidation of 1,2-propanediol compounds, including this variant, is investigated for potential applications in electrocatalysis and fuel cell technologies (H. Huser, J. Leger, & C. Lamy, 1985).

Biotechnological Production

It is also involved in metabolic engineering studies for the biosynthesis of 1,2-propanediol via lactic acid in engineered microbial strains, highlighting its relevance in sustainable chemical production (W. Niu et al., 2018).

properties

IUPAC Name |

3-naphthalen-2-yloxypropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,14-15H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXGYKMQYZFKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956142 | |

| Record name | 3-[(Naphthalen-2-yl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Propanediol, 3-(2-naphthyloxy)- | |

CAS RN |

34646-56-5 | |

| Record name | 1,2-Propanediol, 3-(2-naphthyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034646565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Naphthalen-2-yl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[(E)-benzylidene]butanedioic acid](/img/structure/B3060980.png)

![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)